N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a benzamide moiety, and a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzyl group, and the incorporation of the tetrahydrothiophene ring with a sulfone group. Common synthetic routes may include:
Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, followed by acylation.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Incorporation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring with a sulfone group can be synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, yielding a thiol or thioether derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide, various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be compared with other similar compounds, such as:
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}propanamide: Similar structure but with a propanamide moiety instead of a benzamide.
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)ureido]benzamide}: Contains a urea group instead of a carbamoyl group.
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}pyrazole: Features a pyrazole ring instead of a benzamide.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-14-5-2-1-3-6-14)15-7-4-8-16(11-15)21-19(24)22-17-9-10-27(25,26)13-17/h1-8,11,17H,9-10,12-13H2,(H,20,23)(H2,21,22,24) |
InChI Key |
RAKUPCFXTKCHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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